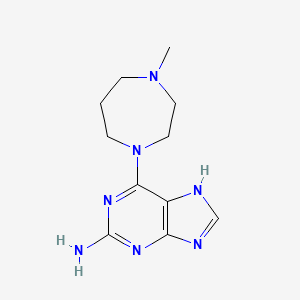

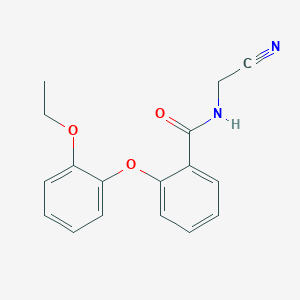

6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine is a chemical compound that belongs to the class of purine derivatives. It is also known as 4-methyl-1,4-diazepan-1-yl-purin-2-amine or MRS 1754. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.

Applications De Recherche Scientifique

Efficient Synthesis and Receptor Antagonist Applications

An efficient method for synthesizing (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine, which serves as the amine part of DAT-582, a potent and selective 5-HT3 receptor antagonist, has been described. This synthesis involves treatment of optically active aziridines with ethylenediamine and its protected derivative, followed by intramolecular reductive cyclization and deprotection to afford the chiral amine (Kato, Harada, & Morie, 1997).

Antilipid Peroxidation Agents

The synthesis of fused 9,10‐Dihydro‐6H‐Azepino‐ and 9,10‐Dihydro‐6H‐[1,3]Diazepino[1,2‐e]Purines via ring closing metathesis has been explored for their application as antilipid peroxidation agents. The compounds synthesized from this process have been tested as inhibitors of lipid peroxidation, with one compound showing promising results as a lead compound (Thalassitis, Hadjipavlou-Litina, & Litinas, 2015).

Ligand Framework for Catalysis

The 6-amino-6-methyl-1,4-diazepine framework has been identified as a suitable neutral 6-electron ligand moiety for supporting cationic group 3 metal alkyl catalysts, providing convenient access to tri- and tetradentate monoanionic ligand derivatives. This application underscores the versatility of the compound in facilitating metal-catalyzed reactions (Ge, Bambirra, Meetsma, & Hessen, 2006).

Metal Complex Formation

Research into metal complex formation with cyclic triamines, including structures similar to 6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine, has highlighted their potential in creating stable metal complexes. These studies have provided insights into structure-stability correlations, contributing to our understanding of the interactions between metal ions and ligands in coordination chemistry (Neis et al., 2010).

Cross-dehydrogenative Coupling

A novel application in organic synthesis involves the visible-light induced cross-dehydrogenative coupling between tertiary amines and diazo compounds, utilizing air or O2 as the oxidant. This process yields β-amino-α-diazo adducts, demonstrating the utility of diazepine-based compounds in facilitating metal-free organic transformations (Xiao et al., 2014).

Propriétés

IUPAC Name |

6-(4-methyl-1,4-diazepan-1-yl)-7H-purin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N7/c1-17-3-2-4-18(6-5-17)10-8-9(14-7-13-8)15-11(12)16-10/h7H,2-6H2,1H3,(H3,12,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTYWQAPAMIXDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NC(=NC3=C2NC=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine](/img/structure/B2690487.png)

![3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2690491.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2690492.png)

![[3-(2,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2690495.png)

![2-(benzylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2690498.png)

![N-[(2-methoxyphenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2690500.png)

![N-(4-bromophenyl)-2-[8-[(3-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2690505.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2690507.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2690508.png)